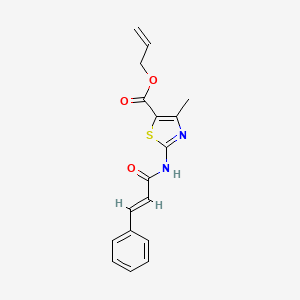

![molecular formula C23H22Cl2N6 B4618380 1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4618380.png)

1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to 1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine, are synthesized through various methods. One common approach involves the reaction of appropriate pyrazole and pyrimidine precursors under conditions that favor cyclization and subsequent functionalization to introduce the chlorobenzyl and piperazinyl groups. For instance, Gregg et al. (2007) described a combinatorial synthesis method for generating a library of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the versatility of these synthesis approaches in creating a wide range of compounds, including potentially those with structural similarities to the compound (Gregg, B. T., Tymoshenko, D. O., Razzano, D. A., & Johnson, M. R., 2007).

Molecular Structure Analysis

The molecular structure of 1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, substituted with chlorobenzyl and piperazinyl groups. This core structure is known for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its binding affinities and interactions with biological targets. Studies on similar compounds have highlighted the importance of substituent patterns on the biological activity and molecular recognition properties of these molecules (Bushuev, M. B., Krivopalov, V. P., Pervukhina, N., Naumov, D. Y., Moskalenko, G. G., Vinogradova, K., Sheludyakova, L. A., & Larionov, S. V., 2010).

Chemical Reactions and Properties

The chemical reactions of pyrazolo[3,4-d]pyrimidines are diverse and can include nucleophilic substitution, cyclization, and coupling reactions. These reactions are essential for the functionalization of the molecule, allowing for the introduction of various substituents that can modulate the compound's chemical and biological properties. The presence of chlorobenzyl and piperazinyl groups in the molecule suggests that it can undergo reactions typical of halogenated aromatics and secondary amines, such as Suzuki coupling and alkylation, respectively.

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Compounds in this class typically exhibit moderate solubility in organic solvents, which can be adjusted by modifying the substituents. The crystalline structure and hydrogen bonding patterns of related compounds have been studied to understand their solid-state properties better and how these influence the compound's stability and reactivity (Trilleras, J., Quiroga, J., Cobo, J., Marchal, A., Nogueras, M., Low, J. N., & Glidewell, C., 2008).

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

A series of pyrazolo[3,4-d]pyrimidines, including compounds structurally similar to 1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine, were synthesized and evaluated for their antiviral activity, particularly against enteroviruses like coxsackieviruses. These compounds have shown remarkable specificity and potency in inhibiting enterovirus replication at nanomolar concentrations. The structural features, such as the phenyl group at the N-1 position and the hydrophobic diarylmethyl group at the piperazine moiety, significantly influenced their antienteroviral activity. Some derivatives exhibited high activity against coxsackievirus B3 and moderate activity against enterovirus 71, with no apparent cytotoxic effect on cell lines used in the studies (J. Chern et al., 2004).

Adenosine Receptor Antagonism

Research on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which share a core structural similarity with 1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine, has focused on their application as human A₃ adenosine receptor antagonists. These studies aimed at overcoming the issue of low water solubility associated with this class of compounds, leading to the development of derivatives with improved solubility and potent receptor antagonism capabilities. Such compounds could be relevant for therapeutic applications requiring specific adenosine receptor targeting (P. Baraldi et al., 2012).

Structural and Synthetic Studies

Investigations into the structural properties and synthetic strategies of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives have provided insights into the hydrogen bonding patterns in both anhydrous and hydrated forms of these compounds. These studies are crucial for understanding the molecular interactions and stability of such compounds, potentially influencing their biological activity and solubility. Such knowledge is vital for the design of new derivatives with enhanced pharmacological properties (Jorge Trilleras et al., 2008).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N6/c24-19-7-5-17(6-8-19)14-31-23-20(13-28-31)22(26-16-27-23)30-11-9-29(10-12-30)15-18-3-1-2-4-21(18)25/h1-8,13,16H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWGHTHLWUURDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

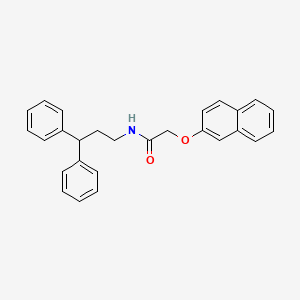

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 4-chlorobenzoate](/img/structure/B4618311.png)

![6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4618321.png)

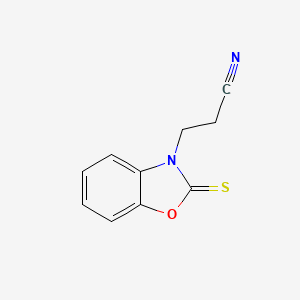

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)

![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4618330.png)

![1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4618336.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)

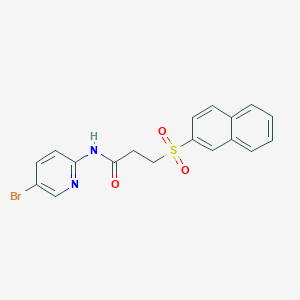

![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)

![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)

![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)

![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)